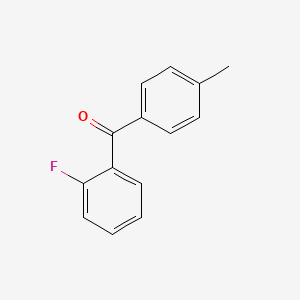
(2-Fluorophenyl)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(4-methylphenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst . The reaction proceeds as follows:
- Benzoylation of substituted phenols to form benzoylated products.
- Fries rearrangement of these products using anhydrous aluminum chloride under neat conditions to yield hydroxy benzophenones.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (2-Fluorophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
科学的研究の応用
(2-Fluorophenyl)(4-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Fluorophenyl)(4-methylphenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with specific enzymes and receptors. These interactions can modulate biological processes, leading to its observed biological activities .
類似化合物との比較
(2-Fluorophenyl)(4-fluorophenyl)methanone: Similar structure but with an additional fluorine atom.
(4-Bromophenyl)(4-methylphenyl)methanone: Similar structure with a bromine atom instead of fluorine.
Uniqueness: (2-Fluorophenyl)(4-methylphenyl)methanone is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity
特性
CAS番号 |
68295-43-2 |
|---|---|
分子式 |
C14H11FO |
分子量 |
214.23 g/mol |
IUPAC名 |
(2-fluorophenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H11FO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 |
InChIキー |
AQDHZUFSERDQCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


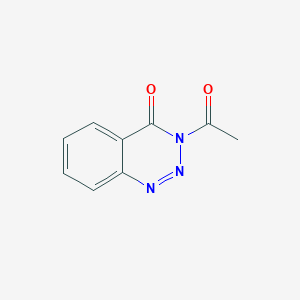
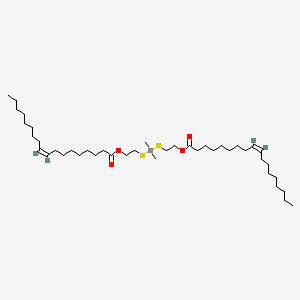

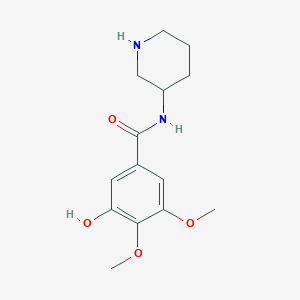
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
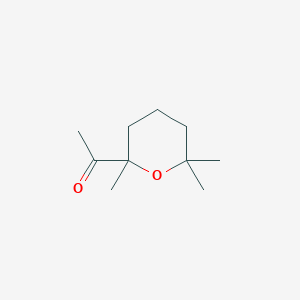

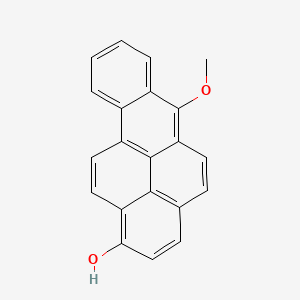
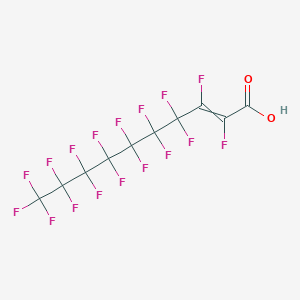
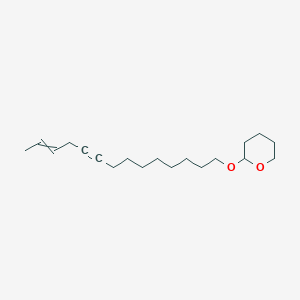
![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
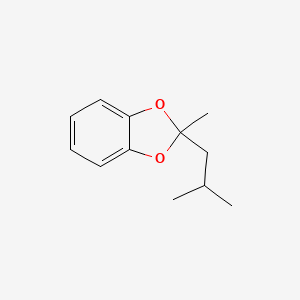
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)

